Gibberellin A12
Overview
Description
Gibberellin A12 is a C20-gibberellin, initially identified in Gibberella fujikuroi . The gibbane skeleton carries 1beta- and 4aalpha-methyl groups, 1alpha- and 10beta-carboxy substituents, and a methylene group at C-8 .
Synthesis Analysis
Gibberellin biosynthesis and metabolism have been studied extensively . The importance of ent-kaurene synthetase and its regulation for the production of GAs is emphasized . Factors regulating the enzymes mediating oxidation steps to GA12-aldehyde and hydroxylation steps to GAs are identified .Molecular Structure Analysis
Gibberellin A12 is a C20-gibberellin . The gibbane skeleton carries 1beta- and 4aalpha-methyl groups, 1alpha- and 10beta-carboxy substituents, and a methylene group at C-8 .Chemical Reactions Analysis
Gibberellin A12 is a C20-gibberellin . It plays a role in the biosynthesis, metabolism, and compartmentation of these hormones and their derivatives .Physical And Chemical Properties Analysis
Gibberellins are defined by their chemical structure . They are naturally occurring tetracyclic diterpenoid acids with structures based on the ent gibberellane carbon skeleton .Scientific Research Applications
Gibberellin Receptor Interaction
Gibberellin A12, like other gibberellins, interacts with specific receptors in plants. The gibberellin receptor GID1 binds to bioactive gibberellins, including A12, and plays a crucial role in regulating gene expression and plant growth. This interaction leads to the degradation of DELLA proteins, affecting various developmental processes (Murase et al., 2008).
Biosynthesis Pathways
Gibberellin A12 is produced through complex biosynthesis pathways. Two key pathways, the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway, contribute to its synthesis. These pathways are integral to the production of various gibberellins, including A12, and play a role in plant growth and development (Kasahara et al., 2002).
Plant Growth and Development
Gibberellin A12 affects plant growth and development significantly. It influences shoot growth, leaf expansion, and can break forms of dormancy in plants. Gibberellin A12 also impacts flowering and can mimic the effects of light exposure and vernalization in plants (Brian, 1959).
Metabolic Activities
The metabolism of gibberellin A12 in plants involves various biochemical pathways. Studies on species like Cucurbita maxima have helped identify key metabolic routes and products of gibberellin A12, enhancing our understanding of its role in plant physiology (Lange et al., 1993).
Regulation of Gibberellin Levels
The levels of gibberellin A12, like other gibberellins, are tightly regulated in plants. This regulation is influenced by developmental stages, hormonal balances, and environmental stimuli. Understanding the regulatory mechanisms offers insights into the role of gibberellin A12 in growth and development processes (Yamaguchi, 2008).
Safety And Hazards
Future Directions
Current research on gibberellin biosynthesis is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . There have also been recent advances in understanding gibberellin transport and distribution and their relevance to plant development .
properties
IUPAC Name |
(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQJDAESQJXTG-UFUZVNNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922038 | |
Record name | Gibberellin A12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A12 | |
CAS RN |
1164-45-0 | |
Record name | Gibberellin A12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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